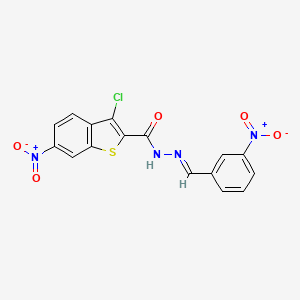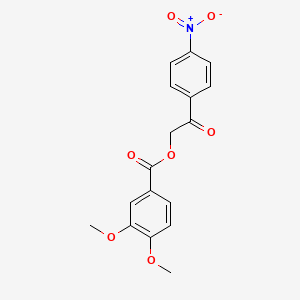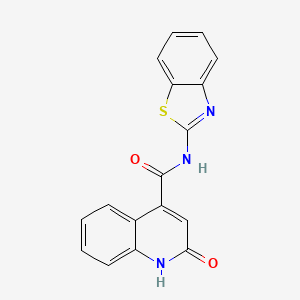![molecular formula C21H13NO4 B5886156 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
作用機序
5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one works by binding to cannabinoid receptors and blocking the effects of endocannabinoids. Cannabinoid receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Endocannabinoids are naturally occurring compounds that bind to these receptors and regulate various physiological processes. By blocking the effects of endocannabinoids, this compound can help researchers understand the role of the endocannabinoid system in various processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting that the endocannabinoid system plays a role in these processes. It has also been shown to reduce appetite and food intake in animal models, suggesting that the endocannabinoid system plays a role in regulating appetite. Finally, it has been shown to impair memory and learning in animal models, suggesting that the endocannabinoid system plays a role in these processes as well.
実験室実験の利点と制限
One advantage of using 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its potency and selectivity. It is a highly specific cannabinoid receptor antagonist, which allows researchers to study the effects of the endocannabinoid system without interference from other compounds. However, one limitation of using this compound is its solubility. It is not very soluble in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are many future directions for research involving 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one. One area of interest is the role of the endocannabinoid system in psychiatric disorders, such as anxiety and depression. Another area of interest is the role of the endocannabinoid system in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is interest in developing new and more potent cannabinoid receptor antagonists that can be used to study the endocannabinoid system in more detail.
合成法
5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one can be synthesized using a series of chemical reactions. The starting material is 4-methylphenol, which is reacted with sodium hydroxide to form sodium 4-methylphenoxide. This compound is then reacted with 5-bromoanthranilic acid to form 5-bromo-N-(4-methylphenyl)anthranilic acid. The bromine atom is then replaced with a hydroxyl group using sodium hydroxide and hydrogen peroxide. The resulting compound is then reacted with hydroxylamine hydrochloride to form this compound.
科学的研究の応用
5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is primarily used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It is a potent and selective cannabinoid receptor antagonist that can be used to block the effects of endocannabinoids on their receptors. This allows researchers to study the effects of the endocannabinoid system on various processes, such as pain, inflammation, appetite, and memory.
特性
IUPAC Name |
10-hydroxy-12-(4-methylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c1-11-6-8-12(9-7-11)25-16-10-15(23)17-18-19(16)22-26-21(18)14-5-3-2-4-13(14)20(17)24/h2-10,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYPYIPNCZZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)


![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)


![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5886159.png)
![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)
